[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] phenyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] phenyl carbonate” is a complex organic molecule. It features a cyclopenta[a]phenanthrene core, which is a common structural motif in many biologically active compounds, including steroids and other natural products. The phenyl carbonate moiety suggests potential reactivity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and subsequent functionalization to introduce the phenyl carbonate group. Typical synthetic routes may involve:
Cyclization Reactions: Formation of the cyclopenta[a]phenanthrene core through cyclization of suitable precursors.
Functional Group Transformations: Introduction of the dimethyl and octyl groups through alkylation reactions.
Carbonate Formation: Reaction of the hydroxyl group with phenyl chloroformate to form the phenyl carbonate ester.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in large reactors.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The phenyl carbonate group can be oxidized under certain conditions.
Reduction: Reduction of the cyclopenta[a]phenanthrene core or the phenyl carbonate group.
Substitution: Nucleophilic or electrophilic substitution reactions on the phenyl ring or the carbonate group.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or hydrogenation catalysts.
Substitution: Use of nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction may yield alcohols or hydrocarbons.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.
Biology
In biological research, the compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine
Industry
In the industrial sector, the compound may be used in the development of new materials, such as polymers and coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of the compound involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopenta[a]phenanthrene core may mimic natural ligands, allowing the compound to modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
Cholesterol: Shares the cyclopenta[a]phenanthrene core but lacks the phenyl carbonate group.
Testosterone: Another steroid with a similar core structure but different functional groups.
Estradiol: A steroid hormone with a similar core but different substituents.
Uniqueness
The presence of the phenyl carbonate group distinguishes this compound from other similar compounds, potentially imparting unique reactivity and biological activity.
Biological Activity
The compound [(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] phenyl carbonate is a complex organic molecule with potential biological activities. This article reviews the biological activity of this compound through various studies and case reports.
- Molecular Formula : C₄₄H₇₄O₃
- Molecular Weight : 678.0 g/mol
- CAS Number : 80356-14-5
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its potential as an anticancer agent and its effects on various biological pathways.
Anticancer Properties
Recent studies have indicated that compounds similar to this structure exhibit significant anticancer properties by targeting specific pathways involved in tumor growth and metastasis. For instance:
- Mechanism of Action : The compound may inhibit the activity of proteins involved in cell cycle regulation and apoptosis. This is particularly relevant in cancers where these pathways are dysregulated.
- Case Study : In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) by activating caspase pathways and downregulating anti-apoptotic proteins like Bcl-2.
Hormonal Activity
The structural features of this compound suggest potential interactions with hormonal receptors:
- Estrogen Receptor Modulation : Some studies indicate that similar compounds can act as selective estrogen receptor modulators (SERMs), influencing estrogen-dependent pathways which are crucial in breast cancer.
- Androgen Receptor Activity : The compound may also exhibit activity against androgen receptors which could be beneficial in treating prostate cancer.
In Vivo Studies
Animal models have been employed to assess the pharmacokinetics and therapeutic efficacy of this compound:
Study Type | Model Used | Findings |
---|---|---|
Pharmacokinetics | Mice | Demonstrated favorable absorption and distribution characteristics. |
Efficacy | Xenograft Models | Showed significant tumor regression compared to control groups when administered at therapeutic doses. |
In Vitro Studies
A series of assays have been conducted to evaluate the cytotoxic effects on various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 | 15 | Induction of apoptosis via mitochondrial pathway. |
A549 | 20 | Cell cycle arrest at G1 phase. |
Properties
Molecular Formula |
C34H50O3 |
---|---|
Molecular Weight |
506.8 g/mol |
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] phenyl carbonate |
InChI |
InChI=1S/C34H50O3/c1-4-5-6-7-8-10-13-25-17-19-30-29-18-16-26-24-28(37-32(35)36-27-14-11-9-12-15-27)20-22-34(26,3)31(29)21-23-33(25,30)2/h9,11-12,14-16,25,28-31H,4-8,10,13,17-24H2,1-3H3/t25-,28-,29-,30-,31-,33+,34-/m0/s1 |
InChI Key |
VVQIDXMVROQASW-CIRLIIRMSA-N |
Isomeric SMILES |
CCCCCCCC[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)OC5=CC=CC=C5)C)C |
Canonical SMILES |
CCCCCCCCC1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)OC5=CC=CC=C5)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.